5-Bromo Substituent Enables Palladium-Catalyzed Cross-Coupling Reactivity Not Accessible with Non-Halogenated Analogs
The 5-bromo substituent in 5-Bromo-6-dimethylamino-nicotinonitrile serves as an electrophilic handle enabling palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura and Buchwald-Hartwig couplings. This orthogonal reactivity is absent in the non-brominated analog 6-(dimethylamino)nicotinonitrile (CAS 154924-17-1), which lacks a halogen leaving group . While the 2-bromo regioisomer 5-Bromo-2-(dimethylamino)nicotinonitrile (CAS 1346537-10-7) also possesses bromine-based reactivity, the 5-position relative to the pyridine nitrogen in the target compound offers distinct electronic and steric properties for downstream coupling partners [1].
| Evidence Dimension | Cross-coupling reaction capability |
|---|---|
| Target Compound Data | Contains reactive C5-Br bond suitable for Pd-catalyzed cross-coupling |
| Comparator Or Baseline | 6-(Dimethylamino)nicotinonitrile (CAS 154924-17-1): No halogen substituent; cannot undergo analogous cross-coupling without prior functionalization |
| Quantified Difference | Qualitative reactivity difference: Present (target) vs Absent (comparator) |
| Conditions | Standard palladium-catalyzed cross-coupling reaction conditions |
Why This Matters
The bromine handle provides a defined synthetic entry point for building molecular complexity without requiring additional halogenation steps, reducing synthetic sequence length and improving overall yield.
- [1] 5-Bromo-2-(dimethylamino)nicotinonitrile. CAS: 1346537-10-7. Regioisomeric analog with bromine at 2-position. View Source
